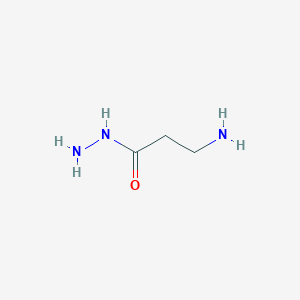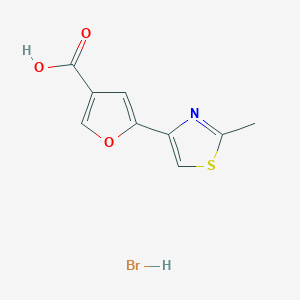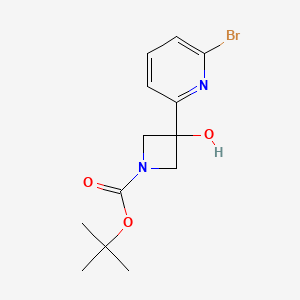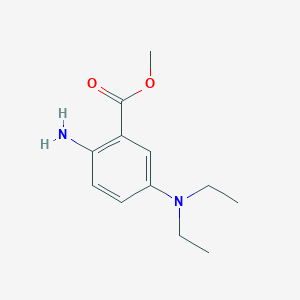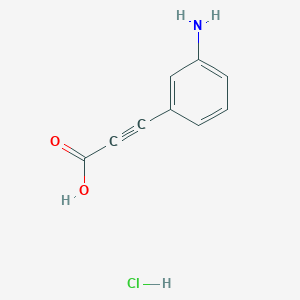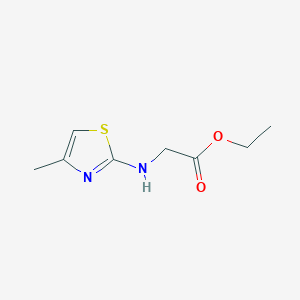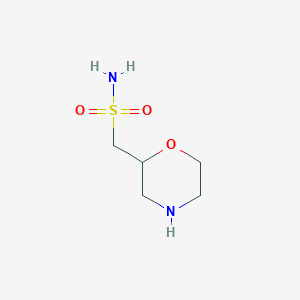![molecular formula C11H14N2O3S B13515863 Methyl5-amino-2-[(dimethylcarbamoyl)sulfanyl]benzoate](/img/structure/B13515863.png)
Methyl5-amino-2-[(dimethylcarbamoyl)sulfanyl]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl5-amino-2-[(dimethylcarbamoyl)sulfanyl]benzoate is an organic compound with the molecular formula C11H14N2O3S. It is a solid substance that can appear white to light yellow in color. This compound is known for its specific structure and chemical properties .
Méthodes De Préparation
The synthesis of Methyl5-amino-2-[(dimethylcarbamoyl)sulfanyl]benzoate typically involves organic synthesis techniques. While specific synthetic routes and reaction conditions are often proprietary, the general approach involves the reaction of appropriate starting materials under controlled conditions to yield the desired product . Industrial production methods may vary, but they generally require expertise in organic synthesis and the use of specialized equipment.
Analyse Des Réactions Chimiques
Methyl5-amino-2-[(dimethylcarbamoyl)sulfanyl]benzoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Methyl5-amino-2-[(dimethylcarbamoyl)sulfanyl]benzoate has various applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a reference standard in analytical chemistry.
Biology: It may be used in studies involving enzyme inhibition and protein interactions.
Mécanisme D'action
The mechanism of action of Methyl5-amino-2-[(dimethylcarbamoyl)sulfanyl]benzoate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Methyl5-amino-2-[(dimethylcarbamoyl)sulfanyl]benzoate can be compared with other similar compounds, such as:
This compound: This compound has a similar structure but may differ in its reactivity and applications.
Propriétés
Formule moléculaire |
C11H14N2O3S |
|---|---|
Poids moléculaire |
254.31 g/mol |
Nom IUPAC |
methyl 5-amino-2-(dimethylcarbamoylsulfanyl)benzoate |
InChI |
InChI=1S/C11H14N2O3S/c1-13(2)11(15)17-9-5-4-7(12)6-8(9)10(14)16-3/h4-6H,12H2,1-3H3 |
Clé InChI |
SLVLLVZFKBGQDO-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=O)SC1=C(C=C(C=C1)N)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


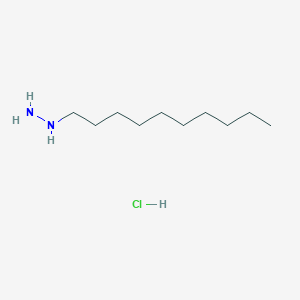
![tert-butyl N-[(4-fluoro-3-hydroxyphenyl)methyl]carbamate](/img/structure/B13515786.png)
![10,10-Difluoro-6-azaspiro[4.5]decane hydrochloride](/img/structure/B13515794.png)
